molecular formula C8H3ClNNaO3 B3178974 Sodium 5-chlorobenzo[d]oxazole-2-carboxylate CAS No. 87876-97-9

Sodium 5-chlorobenzo[d]oxazole-2-carboxylate

Cat. No.: B3178974
CAS No.: 87876-97-9
M. Wt: 219.56 g/mol
InChI Key: IYKIFIZFBZNZPX-UHFFFAOYSA-M
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Description

Sodium 5-chlorobenzo[d]oxazole-2-carboxylate is a chemical compound with the molecular formula C8H3ClNNaO3. It is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

The synthesis of Sodium 5-chlorobenzo[d]oxazole-2-carboxylate typically involves the reaction of 5-chlorobenzo[d]oxazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Sodium 5-chlorobenzo[d]oxazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 5-chlorobenzo[d]oxazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-chlorobenzo[d]oxazole-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Sodium 5-chlorobenzo[d]oxazole-2-carboxylate can be compared with other similar compounds such as:

    5-Chlorobenzoxazole: A related compound with similar structural features but different chemical properties.

    2-Chloro-N-(5-chlorobenzo[d]oxazol-2-yl)acetamide: Another compound with a similar core structure but different functional groups.

    tert-Butyl (2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethyl)carbamate: A more complex molecule with additional functional groups.

These compounds share some structural similarities but differ in their chemical reactivity, biological activities, and applications .

Properties

IUPAC Name

sodium;5-chloro-1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKIFIZFBZNZPX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClNNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 5-chlorobenzo[d]oxazole-2-carboxylate
Reactant of Route 2
Sodium 5-chlorobenzo[d]oxazole-2-carboxylate
Reactant of Route 3
Sodium 5-chlorobenzo[d]oxazole-2-carboxylate
Reactant of Route 4
Sodium 5-chlorobenzo[d]oxazole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Sodium 5-chlorobenzo[d]oxazole-2-carboxylate
Reactant of Route 6
Sodium 5-chlorobenzo[d]oxazole-2-carboxylate

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